molecular formula C15H19N3O3S B11006701 N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-L-leucine

N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-L-leucine

Cat. No.: B11006701
M. Wt: 321.4 g/mol
InChI Key: CDXDHLSJAVROBM-NSHDSACASA-N
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Description

(2S)-4-METHYL-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PENTANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyrrole ring, and a pentanoic acid moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-METHYL-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PENTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the pyrrole ring: The thiazole intermediate is then reacted with a pyrrole derivative through a condensation reaction.

    Coupling with the amino acid: The final step involves coupling the thiazole-pyrrole intermediate with a protected amino acid, followed by deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-METHYL-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PENTANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-4-METHYL-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PENTANOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving thiazole and pyrrole rings. It may also serve as a model compound for studying the metabolism of similar structures in living organisms.

Medicine

In medicine, (2S)-4-METHYL-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PENTANOIC ACID has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2S)-4-METHYL-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrrole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit or activate specific enzymes, thereby affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-AMINO-4-METHYL-PENTANOIC ACID: A simpler amino acid with a similar backbone but lacking the thiazole and pyrrole rings.

    (2S)-2-({[4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYL-PENTANOIC ACID: A compound with a thiazole ring but without the pyrrole ring.

    (2S)-2-({[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-4-METHYL-PENTANOIC ACID: A compound with both thiazole and pyrrole rings but with different substitution patterns.

Uniqueness

The uniqueness of (2S)-4-METHYL-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PENTANOIC ACID lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of new molecules with tailored functionalities.

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]pentanoic acid

InChI

InChI=1S/C15H19N3O3S/c1-9(2)8-11(14(20)21)17-13(19)12-10(3)16-15(22-12)18-6-4-5-7-18/h4-7,9,11H,8H2,1-3H3,(H,17,19)(H,20,21)/t11-/m0/s1

InChI Key

CDXDHLSJAVROBM-NSHDSACASA-N

Isomeric SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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